molecular formula C10H12N2 B112761 2-Amino-5-isopropylbenzonitrile CAS No. 549488-76-8

2-Amino-5-isopropylbenzonitrile

Cat. No. B112761
M. Wt: 160.22 g/mol
InChI Key: IJUCGGBOPBJYSG-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzonitrile is a chemical compound with the CAS Number: 549488-76-8. It has a molecular weight of 160.22 . The compound is orange to red-brown in color and can exist in both solid and liquid forms .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-isopropylbenzonitrile is C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The physical form of the compound is an orange to red-brown solid or liquid .

Scientific Research Applications

Advances in Amino Acid Research

Biomedical Applications of Chlorogenic Acid (CGA) Chlorogenic Acid (CGA) is a phenolic compound with a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA has shown potential in modulating lipid metabolism and glucose levels, which could be beneficial in treating metabolic disorders such as diabetes and obesity. This highlights the therapeutic potential of CGA and similar compounds in addressing various health conditions, underscoring the importance of further research to optimize their biological and pharmacological effects (Naveed et al., 2018).

Peptide Studies and the Use of TOAC The spin label amino acid TOAC has been employed in peptide studies, offering insights into peptide secondary structure and dynamics. This approach has facilitated the analysis of peptide interactions with membranes and proteins, contributing to a better understanding of biological mechanisms and potential therapeutic applications (Schreier et al., 2012).

Electrochemical Detection of Amino Acids Recent developments in sensors and biosensors for electrochemical detection of amino acids have demonstrated their significance in various fields, including medicine, pharmacy, and environmental monitoring. These advancements highlight the critical role of amino acids in health and disease, as well as the potential for new technologies to improve diagnostic capabilities and therapeutic interventions (Dinu & Apetrei, 2022).

Biosensors for Amino Acid Determination Biosensors for amino acid determination have been developed, offering simple, fast, specific, and highly sensitive methods for detecting amino acids in various samples. These tools are essential for monitoring dietary intake, studying metabolic disorders, and developing new therapeutic approaches (Pundir et al., 2018).

Safety And Hazards

The safety information for 2-Amino-5-isopropylbenzonitrile indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

2-amino-5-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCGGBOPBJYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610707
Record name 2-Amino-5-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-isopropylbenzonitrile

CAS RN

549488-76-8
Record name 2-Amino-5-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-bromo-4-isopropyl aniline (7.5 g, 35 mmol) and copper (I) cyanide (3.76 g, 42 mmol) in NMP (30.0 mL) and heat at 200° C. for 2 hours. Cool to ambient temperature and dilute with water (300 mL). Extract with ethyl acetate to give 4.58 g of the crude product. Silica gel chromatography, eluting with methylene chloride, gives 3.20 g of the title compound as a red oil: mass spectrum (ion spray): m/z=161 (M+1); 1H NMR (300 MHz, DMSO-d6): δ 7.21 (m, 2H), 6.73 (d, 1H), 5.79 (s, 2H), 2.73 (quintet, 1H), 1.12 (d, 6H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Heat a mixture of copper (I) cyanide (2.5 g, 28.02 mmol), and 2-bromo-4-isopropyl-phenylamine (5.0 g, 23.35 mmol) in 1-methyl-2-pyrrolidinone (20 ml) to 195° C. for four hours. Dilute the reaction mixture with 100 ml of ethyl acetate and the dark solution, wash twice with 28% aqueous ammonium hydroxide, twice with saturated aqueous sodium chloride (brine) and twice with water. Collect the organic layer, dry over sodium sulfate and remove the solvent under reduced pressure. Purify the via flash chromatography eluting with a step gradient starting with hexanes and going to 80% hexanes with 20% ethyl acetate to obtain 3.31 g (20.66 mmol, 88% yield) of the title compound as an orange oil: Mass Spectrum (m/e): 161(M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
88%

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